4-Phospho-D-erythronohydroxamic acid
Overview
Description
4-Phospho-D-Erythronohydroxamic Acid is an organic compound that belongs to the class of monosaccharide phosphates. It is characterized by the presence of a phosphated group linked to a carbohydrate unit. The molecular formula of this compound is C₄H₁₀NO₈P, and it has a molecular weight of approximately 231.1 g/mol
Mechanism of Action
Target of Action
The primary target of 4-Phospho-D-erythronohydroxamic acid is Ribose-5-phosphate isomerase B . This enzyme plays a crucial role in the pentose phosphate pathway, which is essential for the production of nucleotides and amino acids .
Mode of Action
It is known to interact with its target, ribose-5-phosphate isomerase b . The specific nature of this interaction and the resulting changes in the target are subjects of ongoing research.
Biochemical Pathways
This compound affects the pentose phosphate pathway . This pathway is crucial for the production of nucleotides and amino acids, which are essential for cell growth and proliferation . By inhibiting Ribose-5-phosphate isomerase B, the compound disrupts this pathway, potentially leading to downstream effects on cell growth and proliferation .
Result of Action
The inhibition of Ribose-5-phosphate isomerase B by this compound can disrupt the pentose phosphate pathway . This disruption could potentially lead to a decrease in the production of nucleotides and amino acids, thereby affecting cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
4-Phospho-D-erythronohydroxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor. It interacts with enzymes such as ribose-5-phosphate isomerase B in Mycobacterium tuberculosis . The nature of this interaction involves the inhibition of the enzyme’s activity, which can disrupt the metabolic pathways in which the enzyme is involved. Additionally, this compound has been shown to mimic high-energy intermediate states in certain biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting key enzymes, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of ribose-5-phosphate isomerase B can affect the pentose phosphate pathway, leading to changes in the cellular redox state and nucleotide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor, binding to the active site of enzymes such as ribose-5-phosphate isomerase B . This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the pentose phosphate pathway . It interacts with enzymes such as ribose-5-phosphate isomerase B, affecting the flux of metabolites through these pathways . The compound can also influence the levels of certain metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of this compound can affect its overall activity and function within the organism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy as an inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phospho-D-Erythronohydroxamic Acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the phosphorylation of D-erythronohydroxamic acid. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Phospho-D-Erythronohydroxamic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phosphates .
Scientific Research Applications
4-Phospho-D-Erythronohydroxamic Acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Phospho-D-Erythronic Acid: Similar in structure but lacks the hydroxamic acid group.
5-Phospho-D-Erythronohydroxamic Acid: Similar but with a different position of the phosphate group.
Uniqueness
Its structural features, such as the presence of both phosphate and hydroxamic acid groups, contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQQOJRGUHNREK-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332304 | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718599-64-5 | |
Record name | 4-Phospho-D-erythronohydroxamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-phospho-D-erythronohydroxamic acid (4PEH) a potential target for antibacterial drug development?
A: 4PEH shows promise as a lead compound for antibacterial development because it targets the enzyme ribose-5-phosphate isomerase (Rpi) [, , ]. This enzyme is crucial for the pentose phosphate pathway, essential for survival in many pathogens like Mycobacterium tuberculosis, Trypanosoma cruzi (Chagas disease), and Giardia lamblia (giardiasis) [, , ]. Importantly, Rpi is absent in humans, making it a desirable target to minimize potential side effects [].
Q2: How does 4PEH interact with ribose-5-phosphate isomerase (Rpi) and affect its activity?
A: 4PEH acts as a competitive inhibitor of Rpi, specifically the RpiB isoform [, , , ]. Structural studies reveal that 4PEH mimics the high-energy enediolate intermediate formed during the Rpi-catalyzed isomerization of ribulose 5-phosphate and ribose 5-phosphate [, ]. By binding to the active site, 4PEH prevents the natural substrate from binding, effectively inhibiting the enzyme's activity [, ].
Q3: Have any studies explored the structure-activity relationship (SAR) of 4PEH and its impact on Rpi inhibition?
A: Yes, research has investigated modifications to the 4PEH structure and their effect on inhibiting Trypanosoma cruzi RpiB []. One study found that the phosphate group plays a critical role in binding. Additionally, altering a specific loop region near the active site modified the enzyme's substrate specificity, highlighting the importance of structural elements in inhibitor design [].
Q4: What are the limitations of 4PEH as a potential drug candidate?
A: One identified limitation of 4PEH is its charged phosphate group, which may hinder its ability to effectively enter cells []. This has prompted research into developing prodrugs of 4PEH that could potentially overcome this limitation and improve its effectiveness against parasites [].
Q5: What are the future directions for research on 4PEH as an antibacterial agent?
A5: Further research is needed to:
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